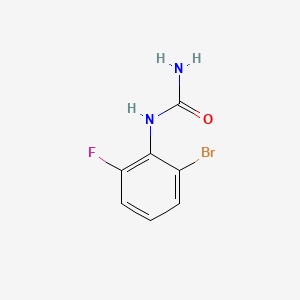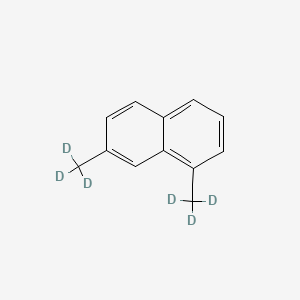
1,7-Di(methyl-d3)-naphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,7-Di(methyl-d3)-naphthalene is a deuterated derivative of naphthalene, where the hydrogen atoms in the methyl groups at positions 1 and 7 are replaced with deuterium (d3). This compound is of interest in various scientific fields due to its unique isotopic labeling, which can be useful in studies involving nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-Di(methyl-d3)-naphthalene typically involves the deuteration of 1,7-dimethylnaphthalene. One common method is the catalytic exchange of hydrogen with deuterium using a deuterium gas atmosphere in the presence of a suitable catalyst, such as palladium on carbon (Pd/C). The reaction is carried out under elevated temperatures and pressures to ensure efficient deuterium incorporation.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to maximize yield and efficiency. The deuterium gas used in the process is often recycled to reduce costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
1,7-Di(methyl-d3)-naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthoquinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the naphthalene ring to tetrahydronaphthalene or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Reagents like bromine (Br2) or sulfuric acid (H2SO4) can be used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Naphthoquinones and other oxygenated derivatives.
Reduction: Tetrahydronaphthalene and other reduced forms.
Substitution: Various substituted naphthalene derivatives depending on the electrophile used.
Applications De Recherche Scientifique
1,7-Di(methyl-d3)-naphthalene is used in several scientific research applications, including:
Chemistry: As an isotopically labeled compound, it is used in NMR spectroscopy to study molecular structures and dynamics.
Biology: It can be used as a tracer in metabolic studies to understand biochemical pathways.
Medicine: The compound’s isotopic labeling can help in the development of diagnostic tools and therapeutic agents.
Industry: It is used in the development of advanced materials and in the study of reaction mechanisms in industrial processes.
Mécanisme D'action
The mechanism of action of 1,7-Di(methyl-d3)-naphthalene depends on its application. In NMR spectroscopy, the deuterium atoms provide distinct signals that help in elucidating molecular structures. In metabolic studies, the compound acts as a tracer, allowing researchers to track its incorporation and transformation within biological systems.
Comparaison Avec Des Composés Similaires
1,7-Di(methyl-d3)-naphthalene can be compared with other deuterated naphthalene derivatives, such as:
- 1,4-Di(methyl-d3)-naphthalene
- 1,5-Di(methyl-d3)-naphthalene
- 2,6-Di(methyl-d3)-naphthalene
These compounds share similar isotopic labeling but differ in the positions of the deuterated methyl groups. The unique positioning of the deuterium atoms in this compound provides distinct NMR signals and reactivity patterns, making it valuable for specific research applications.
Propriétés
IUPAC Name |
1,7-bis(trideuteriomethyl)naphthalene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12/c1-9-6-7-11-5-3-4-10(2)12(11)8-9/h3-8H,1-2H3/i1D3,2D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPUWFVKLHHEKGV-WFGJKAKNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CC=C2C=C1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1=CC2=C(C=CC=C2C=C1)C([2H])([2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
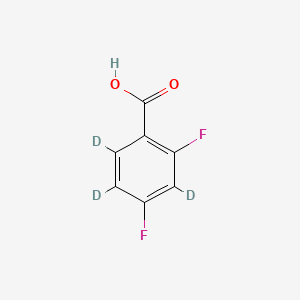
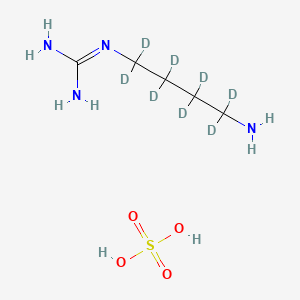
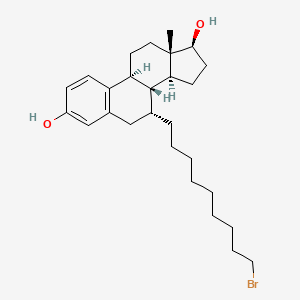
![Benzoic acid, 5-[2-formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl]-2-hydroxy-](/img/structure/B569648.png)
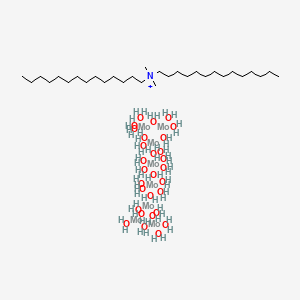

![(7R,8R,9S,10R,13S,14S,17S)-7-(9-Bromononyl)-13-methyl-3-oxo-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl acetate](/img/structure/B569654.png)
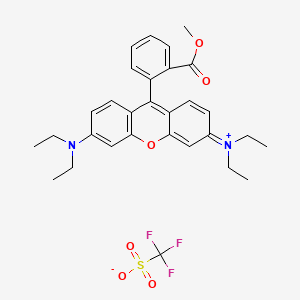
![1,4-Dioxaspiro[4.4]non-6-ene-7-carbaldehyde](/img/structure/B569659.png)
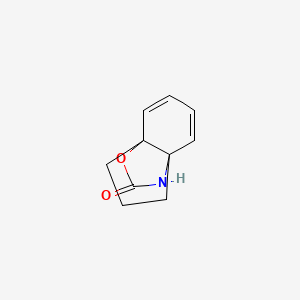

![7-oxa-4-azatetracyclo[6.4.0.02,6.03,5]dodeca-1(12),2(6),3(5),8,10-pentaene](/img/structure/B569663.png)
